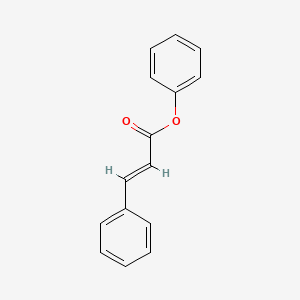

苯肉桂酸酯

描述

Phenyl cinnamate is a compound that is part of a larger group of phenylpropanoid compounds, which are derived from the cinnamate/monolignol pathway. This pathway is central to plant secondary metabolism and is responsible for the production of a variety of compounds including lignins, lignans, flavonoids, and others . Phenyl cinnamate derivatives, such as 3-phenylpropyl cinnamate, are used as fragrance ingredients and are characterized by an aryl substituted primary alcohol/aldehyde/ester structure .

Synthesis Analysis

The synthesis of phenyl cinnamate derivatives can be achieved through various methods. For instance, the alpha-phenyl cinnamoyl (alpha-PhCm) group has been utilized for the selective protection of amino functions in oligodeoxyribonucleotide synthesis, highlighting its stability and hydrophobicity . Additionally, palladium-catalyzed reactions have been employed to synthesize cinnamate esters, such as the carbomethoxylation of styrene to produce methyl cinnamate , and the regioselective alkoxycarbonylation of phenylacetylene to obtain various cinnamate esters with high selectivity .

Molecular Structure Analysis

The molecular structure of phenyl cinnamate derivatives can be complex, as seen in the crystal and molecular structure of isobutyl 4-(4'-phenylbenzylidene-amino)cinnamate (IBPBAC), which forms a bilayer with molecules tilted at an angle to the layer normal . Similarly, the structure of cinnamoyl shikonin, a cinnamate derivative, features a phenyl ring that is anti to the carbonyl group and nearly parallel to the naphthyl ring system, forming a tetracyclic pyrene-shaped system due to intramolecular hydrogen bonds .

Chemical Reactions Analysis

Phenyl cinnamate and its derivatives undergo various chemical reactions. A study on the aminolysis of substituted phenyl cinnamates and benzoates with a series of alicyclic secondary amines revealed insights into the reaction mechanisms and the effects of substituents on reactivity . The study concluded that the curved Brønsted plots observed for the reactions of cinnamates are due to a normal Hammond effect for a concerted mechanism, indicating an earlier transition state for more reactive amines or substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl cinnamate derivatives, such as 3-phenylpropyl cinnamate, have been studied in the context of their use as fragrance materials. These compounds generally exhibit low acute toxicity and no significant toxicity in repeat dose oral or dermal toxicity studies. They are not typically irritants or sensitizers at lower exposures from consumer products and participate in beta-oxidation pathways similar to their parent cinnamic acid derivatives . The preparation of isotopically labeled cinnamic acids, such as 18O-bilabelled cinnamic acids, has also been reported, which is useful for tracing metabolic pathways .

科学研究应用

抗癌潜力

- 苯肉桂酸酯衍生物因其抗癌特性而受到认可。研究表明,尽管这些衍生物具有丰富的药用传统,但它们一直被低估,在过去二十年中,人们对其抗肿瘤功效给予了极大关注 (De, Baltas, & Bedos-Belval, 2011)。

抗菌和细胞毒活性

- 对来自大葱(Allium fistulosum)的肉桂酸衍生物的研究揭示了它们对革兰氏阴性和革兰氏阳性细菌的抗菌特性,以及对乳腺癌细胞系的细胞毒作用 (Zolfaghari 等人,2020)。

抗氧化特性

- 研究表明,苯肉桂酸酯及其衍生物具有很强的抗氧化活性。这种特性在各种药理应用中至关重要 (Pontiki 等人,2014), (Oladimeji 等人,2019)。

在食品和化妆品中的应用

- 苯肉桂酸酯因其抗菌、抗真菌和抗氧化特性而被用于食品、化妆品和药品中。已经研究了它在超临界二氧化碳中溶解度提高(以乙醇作为助溶剂),表明在这些行业中的潜在应用 (Cháfer 等人,2009)。

在防晒霜中的光保护作用

- 肉桂酸酯衍生物用于防晒霜,因为它们能够通过非辐射衰变和光异构化将紫外能量转化为热能。研究人员已经研究了取代基对苯肉桂酸酯电子结构的影响,以实现有效的能量转换 (Kinoshita 等人,2020)。

酶学和化学研究

- 各种研究集中于苯肉桂酸酯的酶学和化学方面,例如它的氨解,以及它在植物酶促途径中的作用。这些研究有助于更深入地了解其化学性质和潜在的工业应用 (Um 等人,2007), (Umezawa, 2010)。

作用机制

Target of Action

Phenyl cinnamate (PC) is a phenylpropanoid compound that primarily targets microorganisms, exhibiting antimicrobial and antifungal activities . It interacts with the molecular targets present in these organisms, particularly affecting their plasma membranes .

Mode of Action

PC’s mode of action is primarily through disruption of the plasma membrane of targeted microorganisms . It has three main reactive sites: the aromatic ring substituent, the carboxylic acid function, and the conjugated olefin . These sites interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction stimulates non-specific membrane permeability, allowing proton influx across the plasma membrane .

Biochemical Pathways

PC is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism . PC, being a phenol, affects the metabolic pathways associated with energy production .

Pharmacokinetics

The molecular weight of pc is 2242546 , which could influence its absorption and distribution in the body

Result of Action

The primary result of PC’s action is the disruption of the plasma membrane of targeted microorganisms, leading to their death . This disruption interferes with enzyme function and affects the metabolic pathways associated with energy production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PC. For instance, temperature, light, and pH need to be kept constant to ensure the quality of PC . The pH is reported to affect the solubility of PC and also the derived flavonoids . Because of being dissociated, PC is more soluble in an alkaline environment (higher than its pKa) .

安全和危害

未来方向

属性

IUPAC Name |

phenyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFNGRDFKUJVIN-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl cinnamate | |

CAS RN |

2757-04-2 | |

| Record name | Phenyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

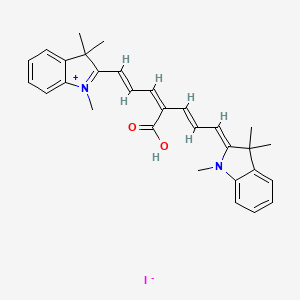

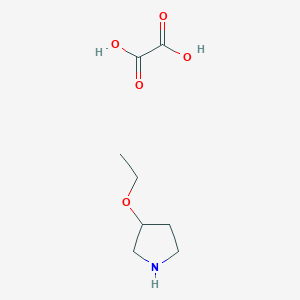

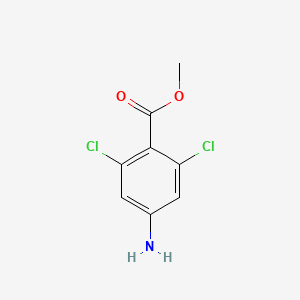

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Rucl(P-cymene)((S)-tolbinap)]CL](/img/structure/B3028580.png)

![2-(Bromodifluoromethyl)benzo[d]thiazole](/img/structure/B3028593.png)

![2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3028594.png)